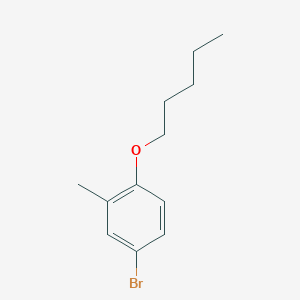

4-Bromo-2-methyl-1-(pentyloxy)benzene

Beschreibung

Contextualization within Halogenated Aromatic Ether Chemistry

4-Bromo-2-methyl-1-(pentyloxy)benzene belongs to the class of halogenated aromatic ethers. These compounds are characterized by an ether linkage (R-O-R') where at least one of the 'R' groups is an aromatic ring, and the molecule contains one or more halogen atoms. bldpharm.comchiralen.com Halogenated ethers are noted for their chemical stability and are foundational in many synthetic pathways. bldpharm.com

The synthesis of this compound can be logically achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. masterorganicchemistry.com This process involves the reaction of a phenol (B47542) with an alkyl halide in the presence of a base. For this compound, the likely precursor is 4-bromo-2-methylphenol (B185452), which is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane, in an Sₙ2 reaction to form the final ether product. masterorganicchemistry.comsolubilityofthings.com

Table 2: Proposed Synthesis via Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Reagent | Product |

|---|

Significance in Contemporary Organic Synthesis and Materials Science

The primary significance of this compound in organic synthesis stems from the presence of the carbon-bromine (C-Br) bond on the aromatic ring. This functional group makes the molecule an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. nih.gov These reactions are cornerstones of modern synthetic chemistry, allowing for the precise formation of new carbon-carbon (C-C) and carbon-heteroatom bonds.

For instance, in Suzuki-Miyaura coupling reactions, the bromine atom can be replaced by a wide range of organic groups by reacting the compound with a boronic acid in the presence of a palladium catalyst. researchgate.netscielo.br This versatility allows chemists to use this compound as a scaffold to construct more complex molecular architectures, which is a common strategy in drug discovery and the development of agrochemicals. researchgate.net

Table 3: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Significance |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., Arylboronic acid) | C(aryl)-C(aryl/alkyl) | Formation of biaryl structures and complex carbon skeletons. orgsyn.org |

| Heck | Alkene | C(aryl)-C(alkenyl) | Synthesis of substituted styrenes and other vinylated aromatics. |

| Buchwald-Hartwig | Amine or Alcohol | C(aryl)-N or C(aryl)-O | Synthesis of aryl amines and diaryl ethers. |

| Sonogashira | Terminal Alkyne | C(aryl)-C(alkynyl) | Introduction of acetylenic moieties for further functionalization. |

In materials science, aromatic ethers with structures similar to this compound serve as building blocks for functional materials. The combination of a rigid aromatic core and a flexible alkyl chain is characteristic of molecules used to create liquid crystals. Furthermore, its derivatives could be investigated for applications in organic electronics, such as in the synthesis of organic light-emitting diodes (OLEDs) and conductive polymers, where tailored aromatic structures are essential.

Scope and Emerging Research Trajectories for Aryl Bromide Derivatives

Aryl bromides, including this compound, are a mature class of reagents, yet their research scope continues to expand. A significant trajectory involves the development of more efficient and sustainable catalytic systems for their use in cross-coupling reactions. While palladium catalysts have been dominant, modern research increasingly focuses on catalysts based on more abundant and less expensive metals like nickel and copper.

Furthermore, the advent of photoredox catalysis has opened new pathways for the activation of aryl bromides under mild conditions using visible light. These methods often exhibit different reactivity and functional group tolerance compared to traditional thermal catalysis, broadening the synthetic utility of building blocks like this compound. Research is also directed at understanding the reactivity of complex substrates to enable more predictable and efficient synthesis of target molecules for various applications.

Eigenschaften

IUPAC Name |

4-bromo-2-methyl-1-pentoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-3-4-5-8-14-12-7-6-11(13)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQLUDJLLXWOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 Bromo 2 Methyl 1 Pentyloxy Benzene

Established Multi-Step Synthesis Pathways

The traditional and most common route to 4-Bromo-2-methyl-1-(pentyloxy)benzene involves a two-step sequence: the regioselective bromination of a substituted phenol (B47542) followed by an etherification reaction.

Regioselective Bromination Strategies of Substituted Benzenes

The synthesis typically commences with p-cresol (B1678582) (4-methylphenol) as the starting material. The primary challenge is the regioselective introduction of a bromine atom at the C-2 position, ortho to the strongly activating hydroxyl group. The hydroxyl group is a powerful ortho-, para-directing group, and since the para position is already occupied by the methyl group, electrophilic substitution is directed to the ortho positions (C-2 and C-6). savemyexams.comyoutube.com

Standard bromination can be achieved using molecular bromine (Br₂) in a solvent like acetic acid or a chlorinated solvent. The reaction is generally rapid due to the activated nature of the phenol ring. youtube.com Another common reagent is N-Bromosuccinimide (NBS), often used with a catalyst or in a polar solvent, which can provide a more controlled source of electrophilic bromine. acs.org The goal is to favor mono-bromination and prevent the formation of di-brominated byproducts.

Table 1: Comparison of Reagents for Regioselective Bromination of p-Cresol

| Reagent System | Solvent | Conditions | Selectivity |

| Br₂ | Acetic Acid | Room Temperature | Good ortho-selectivity, risk of over-bromination. |

| NBS / Silica (B1680970) | Dichloromethane | Room Temperature | High para-selectivity for phenols, but directs ortho when para is blocked. |

| KBr / ZnAl–BrO₃⁻–LDHs | Acetonitrile/Water | Mild Conditions | Excellent regioselectivity for mono-bromination of phenols. nih.gov |

The product of this step is the key intermediate, 4-bromo-2-methylphenol (B185452).

Etherification Reactions for Pentyloxy Group Introduction

With 4-bromo-2-methylphenol in hand, the next step is to introduce the pentyloxy group. The most widely employed method for this transformation is the Williamson ether synthesis. byjus.com This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution (Sɴ2) reaction with a pentyl halide.

The reaction is typically carried out by treating 4-bromo-2-methylphenol with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an appropriate solvent like N,N-dimethylformamide (DMF) or acetone (B3395972). byjus.com The resulting phenoxide is then reacted with a primary alkyl halide, such as 1-bromopentane (B41390) or 1-iodopentane, to form the ether linkage. The use of a primary halide is crucial to ensure the Sɴ2 mechanism prevails over the competing E2 elimination pathway. byjus.com

Table 2: Typical Conditions for Williamson Ether Synthesis

| Base | Alkylating Agent | Solvent | Temperature | Typical Yield |

| K₂CO₃ | 1-Bromopentane | Acetone / DMF | 50-100 °C | 50-95% byjus.com |

| NaH | 1-Iodopentane | THF / DMF | Room Temp to 50 °C | High |

Purification Techniques for High-Purity Compound Isolation

After the synthesis is complete, the crude product, this compound, must be isolated and purified. As the target compound is a solid at room temperature, two primary techniques are utilized for its purification: recrystallization and column chromatography.

Recrystallization is a common technique for purifying solid compounds. It involves dissolving the crude product in a minimum amount of a suitable hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. As the solution cools, the pure compound crystallizes out, while impurities remain dissolved in the solvent (mother liquor). The choice of solvent is critical for successful purification.

Column chromatography separates compounds based on their differential adsorption onto a stationary phase, typically silica gel. The crude mixture is loaded onto the top of a column packed with silica, and a solvent or mixture of solvents (eluent) is passed through. Compounds with lower polarity travel down the column faster, allowing for the separation of the target compound from more polar or less polar impurities.

Table 3: Comparison of Purification Techniques

| Technique | Principle | Advantages | Disadvantages |

| Recrystallization | Differential solubility at varying temperatures. | Cost-effective, can handle large quantities, yields highly pure crystalline product. | Requires finding a suitable solvent, some product loss is inevitable in the mother liquor. |

| Column Chromatography | Differential adsorption on a stationary phase. | Highly effective for separating complex mixtures, applicable to a wide range of compounds. | More time-consuming, requires larger volumes of solvent, can be less economical for large-scale purification. |

Advanced Synthetic Approaches and Innovations

Research continues to seek more efficient, selective, and environmentally benign methods for synthesizing compounds like this compound.

Catalytic Methods for Aryl Halide Formation

While traditional bromination methods are effective, modern approaches focus on using catalytic systems to improve selectivity and reduce waste. Copper-catalyzed halogenation has emerged as a promising alternative. For instance, electron-rich aromatic compounds can undergo regioselective bromination using a copper(II) halide (CuBr₂) in the presence of an oxidant like molecular oxygen (O₂). rsc.orgscilit.com These reactions can proceed under milder conditions than some traditional methods and offer a different mechanistic pathway that can be exploited to control regioselectivity. rsc.orgresearchgate.net The proposed mechanism often involves the copper catalyst mediating the aerobic oxidation of a bromide source to generate the electrophilic bromine species in situ. rsc.org

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process.

For the etherification step, Phase-Transfer Catalysis (PTC) represents a significant green innovation for the Williamson ether synthesis. acs.orgacs.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide nucleophile from an aqueous phase (or solid phase) to the organic phase containing the alkyl halide. acs.org This approach can eliminate the need for expensive, anhydrous, and often toxic organic solvents, allowing the reaction to proceed in a biphasic system with water, which is a much greener alternative. acs.orgphasetransfercatalysis.com

Other green strategies include:

Surfactant-assisted synthesis in water: Using surfactants can create micellar nanoreactors in an aqueous medium, allowing the reaction between water-insoluble reactants to occur efficiently in water. researchgate.netfrancis-press.com

Catalytic Williamson Ether Synthesis (CWES): At very high temperatures (>300 °C), weaker and less toxic alkylating agents like alcohols or esters can be used in a catalytic cycle, avoiding the production of salt byproducts inherent to the classic Williamson synthesis. acs.orgacs.org

Metal-free arylation: Innovations using diaryliodonium salts for the arylation of alcohols in water provide a metal-free pathway to aryl ethers under mild conditions. organic-chemistry.org

These advanced and green approaches not only offer potential improvements in yield and selectivity but also align with the growing demand for sustainable chemical manufacturing. numberanalytics.comrsc.org

Continuous Flow Reactor Applications for Enhanced Efficiency

The synthesis of this compound, while achievable through traditional batch methods, stands to gain significant advantages in terms of efficiency, safety, and scalability through the adoption of continuous flow reactor technology. mdpi.comnih.gov Flow chemistry involves the continuous pumping of reactants through a network of tubes or microreactors, offering precise control over reaction parameters such as temperature, pressure, and mixing. mdpi.com This methodology has become an established and valuable tool in both academic and industrial laboratories for the improved preparation of a variety of molecular structures. nih.gov

For the Williamson ether synthesis, a primary route to this compound, continuous flow reactors can offer several key enhancements. The reaction typically involves the deprotonation of 4-bromo-2-methylphenol to form the corresponding phenoxide, followed by its reaction with a pentyl halide. In a flow system, the highly reactive and often unstable alkoxide can be generated in situ and immediately reacted with the alkylating agent, minimizing degradation and side reactions. byjus.com This is particularly advantageous as alkoxides are highly reactive species. byjus.com

The superior heat and mass transfer capabilities of microreactors allow for rapid and uniform heating, which can significantly reduce reaction times compared to batch processes. nih.gov This enhanced thermal control also improves safety by minimizing the risk of thermal runaways, especially for exothermic reactions. Furthermore, the small reactor volumes inherent in flow chemistry reduce the inventory of hazardous materials at any given time. nih.gov

The integration of in-line analysis and purification tools is another significant benefit of continuous flow systems. nih.gov Techniques such as mass spectrometry can be coupled to the reactor output for real-time reaction monitoring and optimization. nih.gov This allows for rapid screening of reaction conditions to identify optimal parameters for yield and purity. Subsequent purification steps can also be integrated into the flow path, creating a streamlined and automated "synthesis machine" from starting materials to the final product.

While specific literature on the continuous flow synthesis of this compound is not prevalent, the principles and successes demonstrated for other active pharmaceutical ingredients (APIs) and complex molecules strongly suggest its applicability. mdpi.comnih.govresearchgate.net The ability to telescope multiple reaction steps, avoid the isolation of intermediates, and achieve higher and more consistent product quality makes continuous flow synthesis a compelling strategy for the efficient production of this and other related bromoalkoxybenzene derivatives. nih.gov

Synthesis of Related Bromoalkoxybenzene Derivatives

The synthesis of bromoalkoxybenzene derivatives is a fundamental transformation in organic chemistry, with the Williamson ether synthesis being a cornerstone method. byjus.comwikipedia.org This reaction involves the coupling of an alkoxide with an alkyl halide and is widely applicable to the preparation of a diverse range of ethers, including those with aromatic moieties. wikipedia.org The general strategy for synthesizing compounds structurally related to this compound often involves the reaction of a brominated phenol with an appropriate alkyl halide in the presence of a base.

A common precursor for many of these derivatives is a bromophenol, which is deprotonated to form a more nucleophilic phenoxide ion. This is typically achieved using a base such as potassium carbonate or sodium hydroxide (B78521). The subsequent SN2 reaction with an alkyl halide, such as a pentyl bromide or iodide, yields the desired alkoxybenzene. masterorganicchemistry.com The choice of solvent can influence the reaction rate and outcome, with polar aprotic solvents like dimethylformamide (DMF) or acetone being commonly employed.

The following table provides an overview of the synthesis of several bromoalkoxybenzene derivatives, highlighting the starting materials and general reaction conditions.

Interactive Data Table: Synthesis of Bromoalkoxybenzene Derivatives

| Product | Starting Phenol | Alkylating Agent | Base/Solvent | Reference |

| 1-Bromo-4-(pentyloxy)benzene | 4-Bromophenol (B116583) | 1-Bromopentane | K₂CO₃ / Acetone or DMF | |

| 1-Bromo-4-(isopentyloxy)benzene | 4-Bromophenol | 1-Bromo-3-methylbutane | Not specified | nih.gov |

| 2-(Benzyloxy)-4-bromo-1-(pentyloxy)benzene | 5-Bromo-2-(pentyloxy)phenol | Benzyl bromide | Not specified | nih.gov |

| 4-Bromo-1,2-methylenedioxybenzene | Not applicable | N-Bromosuccinimide (NBS) | Chloroform | youtube.com |

The synthesis of 1-Bromo-4-(pentyloxy)benzene is a classic example of the Williamson ether synthesis, where 4-bromophenol is alkylated with 1-bromopentane. Similarly, 1-Bromo-4-(isopentyloxy)benzene can be prepared from 4-bromophenol and 1-bromo-3-methylbutane. nih.gov

More complex derivatives, such as 2-(Benzyloxy)-4-bromo-1-(pentyloxy)benzene , can be synthesized from appropriately substituted phenols. In this case, 5-bromo-2-(pentyloxy)phenol would be the starting material for benzylation. nih.gov

It is also worth noting that bromination can be performed on an existing alkoxybenzene. For instance, 4-bromo-1,2-methylenedioxybenzene can be synthesized by the selective bromination of 1,2-methylenedioxybenzene using N-bromosuccinimide (NBS). youtube.com

The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the benzene (B151609) ring. libretexts.org Retrosynthetic analysis is a valuable tool for planning the synthesis of polysubstituted benzenes, considering the directing effects of the various substituents. libretexts.org

Reaction Mechanisms and Reactivity Studies of 4 Bromo 2 Methyl 1 Pentyloxy Benzene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The reaction generally proceeds in two steps: the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. rsc.orgudel.edu

Mechanistic Investigations: Concerted vs. Arenium Ion Intermediates in Anisole (B1667542) Derivatives

The traditional two-step mechanism of EAS, which posits the formation of a distinct arenium ion intermediate, has been a cornerstone of organic chemistry. However, recent computational and experimental studies on anisole, a compound structurally similar to the pentyloxy-benzene portion of the target molecule, have challenged this paradigm. wikipedia.orgechemi.com

Investigations into the chlorination of anisole in nonpolar solvents suggest that the reaction may not always proceed through a discrete arenium ion intermediate. wikipedia.orgechemi.com Instead, an alternative, concerted one-stage mechanism with a single transition state may be energetically favored. wikipedia.orgechemi.comresearchgate.net Furthermore, an addition-elimination pathway has been proposed as a competing mechanism that also accounts for the observed product distribution. wikipedia.orgechemi.com These findings suggest that the mechanistic landscape of EAS is more complex than traditionally thought and can be influenced by the specific substrate, electrophile, and reaction conditions. While the arenium ion model remains a useful framework for understanding reactivity, the possibility of concerted pathways should be considered, especially in systems like 4-bromo-2-methyl-1-(pentyloxy)benzene where multiple interacting substituents are present.

Substituent Effects on Reactivity and Positional Selectivity

The pentyloxy and methyl groups are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. They achieve this by donating electron density to the benzene ring, making it more nucleophilic. google.com Conversely, the bromine atom is a deactivating substituent due to its electron-withdrawing inductive effect, which makes the ring less reactive. researchgate.net

In terms of directing effects, both the pentyloxy (an alkoxy group) and the methyl group are ortho, para-directors. echemi.com This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. The bromine atom is also an ortho, para-director, despite being a deactivator. echemi.com

In this compound, the positions open to substitution are C3, C5, and C6. The directing effects of the existing substituents are as follows:

Pentyloxy group (at C1): Directs to C2 (blocked) and C6.

Methyl group (at C2): Directs to C1 (blocked), C3, and C5.

Bromo group (at C4): Directs to C3 and C5.

The most powerful activating group generally controls the position of substitution. quora.com In this case, the pentyloxy group is a stronger activating group than the methyl group. Therefore, electrophilic attack is most likely to occur at the positions activated by the pentyloxy group that are also favored by the other groups. Both the methyl and bromo groups direct to C3 and C5. The pentyloxy group strongly activates the ortho position C6. Thus, a mixture of products at positions 3, 5, and 6 can be expected, with the precise ratio depending on the specific electrophile and reaction conditions, including steric hindrance.

Nucleophilic Substitution Reactions

Halogen Displacement by Various Nucleophiles

The bromine atom on the benzene ring of this compound can be displaced by various nucleophiles, a reaction known as nucleophilic aromatic substitution (SNAAr). This type of reaction is generally challenging for aryl halides unless the ring is activated by strong electron-withdrawing groups, which is not the case here. However, under forcing conditions or with the use of a catalyst, the bromine can be replaced. For a similar compound, 1-bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene, it is noted that the bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides. This suggests that this compound would undergo similar transformations.

Influence of the Pentyloxy and Methyl Groups on Nucleophilic Attack

The pentyloxy and methyl groups, being electron-donating, generally hinder nucleophilic aromatic substitution by increasing the electron density of the ring, which repels the incoming nucleophile. However, their steric bulk can also play a role. The methyl group at the ortho position to the bromine atom can provide some steric hindrance to the approaching nucleophile, potentially slowing down the reaction rate compared to an unhindered aryl bromide.

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond in this compound is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov This is a powerful method for forming biaryl structures. Given the prevalence of this reaction, this compound would be expected to react with various arylboronic acids. For instance, the Suzuki coupling of 4-bromochlorobenzene with phenylboronic acid proceeds at room temperature in ethanol (B145695) with a palladium catalyst and potassium hydroxide (B78521) as a base, yielding the corresponding biphenyl. chemspider.com A similar transformation would be expected for this compound.

Table 1: Representative Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst | Base | Solvent | Temp. | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromochlorobenzene | Phenylboronic acid | Pd standard solution | KOH | 95% Ethanol | RT | 64% | chemspider.com |

| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP | K2CO3 | MeOH | 80 °C | 98% | rsc.org |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This is a key method for the synthesis of aryl-substituted alkynes. The reaction is generally robust and tolerates a variety of functional groups. For example, bromobenzene (B47551) can be coupled with phenylacetylene (B144264) at 40°C to produce diphenylacetylene. researchgate.net

Table 2: Representative Sonogashira Coupling of Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temp. | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Bromobenzene | Phenylacetylene | Pd complex | CuI | Amine | CH3CN/H2O | 40 °C | 37% | researchgate.net |

| 4-Bromo-6H-1,2-oxazine derivative | Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | Toluene | RT | Good |

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org It has become a widely used method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The reaction typically involves a palladium precursor and a bulky phosphine (B1218219) ligand. It is highly probable that this compound could be coupled with a variety of primary and secondary amines using this methodology to yield the corresponding 2-methyl-4-(pentyloxy)aniline (B3136321) derivatives.

Table 3: Representative Buchwald-Hartwig Amination of Aryl Bromides

| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp. | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/NHC complex | tBuOK | Toluene | 85 °C | - | researchgate.net |

| Bromoflavone | Aniline (B41778) | Pd2(dba)3/BINAP | NaOtBu | - | - | Good | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds, and substrates like this compound are key building blocks in these transformations. uwindsor.ca The Suzuki-Miyaura and Negishi reactions are particularly prominent. The general catalytic cycle for these reactions involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron (Suzuki) or organozinc (Negishi) reagent, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. uwindsor.ca

For an electron-rich and sterically hindered substrate such as this compound, the oxidative addition step can be challenging. However, significant advances in catalyst systems, particularly in ligand design, have enabled efficient coupling of these traditionally difficult substrates. organic-chemistry.orgnih.gov

Ligand Design and Catalyst Optimization for Sterically Hindered Aryl Bromides

The success of coupling sterically hindered aryl bromides is critically dependent on the choice of ligand coordinated to the palladium center. The ortho-methyl group in this compound presents significant steric bulk around the reaction center, necessitating specialized ligands that can promote the key steps of the catalytic cycle.

Key features of effective ligands for these substrates are significant steric bulk and strong electron-donating ability. libretexts.org Bulky ligands facilitate the reductive elimination step, while their electron-rich nature promotes the initial, often rate-limiting, oxidative addition step. libretexts.org

Bulky Monodentate Phosphine Ligands: The Buchwald and Fu research groups have developed a range of highly effective dialkylbiaryl phosphine and trialkylphosphine ligands. libretexts.org Ligands such as S-Phos, RuPhos, and AntPhos have proven effective for Suzuki-Miyaura couplings involving di-ortho-substituted aryl halides. researchgate.netrsc.org For instance, the AntPhos ligand showed superior performance in the coupling of extremely hindered substrates compared to other phosphines. rsc.org

N-Heterocyclic Carbenes (NHCs): NHCs are another class of ligands that have shown exceptional reactivity in cross-coupling reactions of hindered substrates. Acenaphthoimidazolylidene-ligated palladium complexes, for example, serve as highly efficient and general catalysts for Suzuki-Miyaura reactions of sterically demanding partners, achieving excellent yields with low catalyst loadings under mild conditions. organic-chemistry.org The "flexible steric bulk" and potent σ-donor properties of these NHC ligands are crucial for their high catalytic activity. organic-chemistry.org

Below is a table illustrating the effect of different ligands on a model Suzuki-Miyaura coupling reaction of a sterically hindered aryl bromide.

| Ligand | Catalyst System | Solvent/Base | Yield (%) | Reference |

|---|---|---|---|---|

| BI-DIME | Pd (1 mol%) | Toluene / K3PO4 | 31 | rsc.org |

| AntPhos | Pd (1 mol%) | Toluene / K3PO4 | 72 | rsc.org |

| Acenaphthoimidazolylidene-NHC | Pd-NHC Complex (0.05 mol%) | Dioxane / t-BuOK | >99 | organic-chemistry.org |

| S-Phos | Pd(OAc)2 | Toluene / K3PO4 | High | researchgate.net |

Functional Group Tolerance in Coupling Reactions

Modern cross-coupling reactions exhibit remarkable tolerance to a wide array of functional groups, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. The Negishi coupling is particularly well-regarded for its high functional group compatibility. wikipedia.orgchem-station.com

For this compound, the ether linkage of the pentyloxy group is stable and well-tolerated under both Suzuki-Miyaura and Negishi conditions. nih.govacs.org Studies have demonstrated that Negishi reactions are compatible with functional groups including esters, amines, imides, alkynes, and various heterocycles. nih.govacs.org Similarly, modern Suzuki-Miyaura catalyst systems can tolerate sensitive functionalities like ketones, aldehydes, and nitro groups. acs.org This broad tolerance is crucial for the late-stage functionalization of complex molecular scaffolds.

Nickel-Catalyzed Cross-Coupling

Nickel catalysts have emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. acs.org Nickel is particularly effective for coupling electron-rich aryl halides, a class to which this compound belongs. acs.orgorganic-chemistry.org

In Kumada-Corriu-type couplings, organomagnesium reagents are used. A significant challenge with electron-rich aryl bromides is the difficulty of forming the Grignard reagent. organic-chemistry.org However, methods using lithium trialkylmagnesiates, such as (n-Bu)3MgLi, can achieve rapid bromine-magnesium exchange at mild temperatures, forming reactive organomagnesium species. acs.orgorganic-chemistry.org These intermediates undergo efficient nickel-catalyzed cross-coupling with a variety of aryl and alkenyl halides and triflates. acs.org Catalyst systems like NiCl2(dppp) have been shown to be highly effective for these transformations. organic-chemistry.org

Nickel also catalyzes Negishi-type couplings, which are noted for their high functional group tolerance. nih.govacs.org The use of nickel can sometimes provide complementary reactivity to palladium, especially in reactions involving sp3-hybridized carbon centers. wikipedia.org Furthermore, nickel-catalyzed cross-electrophile coupling reactions, which join two different electrophiles (e.g., an aryl bromide and an alkyl bromide) using a stoichiometric reductant like manganese or zinc, have been developed. rsc.orgnih.gov These reactions tolerate groups such as esters, aldehydes, ketones, and ethers. nih.gov

Gold-Catalyzed Cross-Coupling with Aryl Halides

Gold catalysis has traditionally been dominated by the Lewis-acidic activation of π-systems. facs.website Cross-coupling reactions involving an Au(I)/Au(III) redox cycle are challenging due to the high redox potential of gold, which makes the oxidative addition of aryl halides difficult. facs.website Consequently, most gold-catalyzed cross-couplings have been limited to more reactive aryl iodides. scienceopen.com

However, recent breakthroughs have enabled the use of less reactive aryl bromides. A novel strategy involves a visible-light-driven, photosensitized gold-catalyzed cross-coupling. nih.gov In this system, a photosensitizer transfers energy to a (P, N)-gold(I) catalyst, generating an excited-state gold complex. nih.gov This excited state has sufficient energy to undergo the challenging oxidative addition with an aryl bromide. nih.gov This photo-induced methodology has been successfully applied to C-O, C-C, C-N, and C-S bond-forming reactions under mild conditions, highlighting the potential of photochemical gold catalysis. nih.gov

Multimetallic Catalysis in Aryl Halide Coupling

Multimetallic catalysis, where two distinct metal catalysts work synergistically, can enable transformations that are difficult or inefficient with a single metal. nih.gov A prime example applicable to aryl bromides is the cross-Ullmann reaction, which directly couples two different aryl electrophiles. A cooperative system using both nickel and palladium catalysts has been developed to couple aryl bromides with aryl triflates. nih.gov

The selectivity of this reaction stems from the orthogonal reactivity of the two catalysts:

(bipyridine)Nickel reacts preferentially with the aryl bromide to form a transient, highly reactive intermediate. nih.gov

(dppp)Palladium reacts preferentially with the aryl triflate to form a more persistent intermediate. nih.gov

While each catalyst alone produces less than 5% of the cross-coupled product, their combined action can achieve yields up to 94%. nih.gov This strategy avoids the pre-formation of organometallic reagents and demonstrates a new mechanism for selective ligand transfer between two metal centers. nih.gov Mechanistic studies suggest that zinc reductant and additives like LiBr can mediate the aryl transfer between the catalysts. acs.org

Chemo- and Regioselectivity in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of another. In the context of cross-coupling, this is most relevant for substrates containing multiple potential leaving groups. For a monohalogenated compound like this compound, the discussion is straightforward. However, if the molecule were modified to include other halogens or triflates, the chemoselectivity would become critical.

The typical reactivity order for palladium-catalyzed cross-coupling is C–I > C–Br > C–OTf > C–Cl. nih.gov Therefore, in a hypothetical molecule containing both a bromine and a chlorine atom, a palladium catalyst would selectively activate the C–Br bond. This selectivity is primarily dictated by the carbon-halogen bond dissociation energies (BDEs). nih.gov However, this conventional reactivity can sometimes be inverted through careful selection of the catalyst system. For example, specific palladium complexes have been shown to favor reaction at a C-OTf bond over a C-Br bond, or at a C-Cl bond in the presence of a C-OTf bond, highlighting the nuanced control achievable through catalyst design. researchgate.net

Regioselectivity: This refers to the preferential reaction at one position over another. For cross-coupling reactions of this compound, the site of reaction is explicitly defined by the position of the bromine atom at C4. The concept of regioselectivity would be more pertinent in reactions like electrophilic aromatic substitution, where the directing effects of the ortho-methyl and para-pentyloxy groups would influence the position of an incoming electrophile. In the context of cross-coupling, the primary challenge is achieving the reaction at the sterically hindered, electron-rich C-Br bond, rather than choosing between different positions on the aromatic ring.

Oxidation Reactions of the Benzene Ring and Side Chains

The oxidation of this compound can proceed at two primary locations: the benzene ring itself and the alkyl side chains (the methyl and pentyloxy groups). The outcome of the oxidation is highly dependent on the oxidizing agent used and the reaction conditions.

Oxidation of the Benzene Ring:

The benzene ring of this compound is generally resistant to oxidation due to its aromatic stability. However, under forceful conditions with powerful oxidizing agents, the ring can be cleaved. More commonly, oxidation of the aromatic ring in substituted anisoles leads to the formation of hydroxylated products. For instance, the oxidation of anisole derivatives with reagents like acid bromate (B103136) has been shown to yield hydroxyanisoles, where the attack occurs at the ortho and para positions due to the activating effect of the methoxy (B1213986) group. ias.ac.in In the case of this compound, the pentyloxy group, being an activating group, would direct further electrophilic attack, including oxidation, to the positions ortho and para to it. However, since the para position is already substituted with a bromine atom, and one ortho position is blocked by a methyl group, oxidation of the ring, if it occurs, would likely be complex.

Oxidation of the Alkyl Side Chains:

The methyl and pentyloxy groups are more susceptible to oxidation than the benzene ring.

Methyl Group Oxidation: The methyl group, being a benzylic alkyl group, can be oxidized to a carboxylic acid. This is a common reaction for alkylbenzenes when treated with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). libretexts.orgorgoreview.comlibretexts.orgpearson.comyoutube.com The reaction proceeds through a benzylic radical intermediate, which is stabilized by the aromatic ring. For this reaction to occur, the benzylic carbon must have at least one hydrogen atom. libretexts.orgorgoreview.comlibretexts.org In this compound, the methyl group can be oxidized to a carboxylic acid group, yielding 4-Bromo-2-carboxy-1-(pentyloxy)benzene.

Pentyloxy Group Oxidation: The pentyloxy group can also undergo oxidation. The ether linkage is generally stable, but the alkyl chain can be oxidized. Oxidation at the benzylic-like position of the pentyloxy group (the carbon atom attached to the oxygen) can lead to the formation of an ester or cleavage of the ether bond. However, the oxidation of the methyl group is generally more facile under typical conditions for side-chain oxidation.

Table 1: Plausible Oxidation Reactions and Products

| Starting Material | Oxidizing Agent | Major Product |

| This compound | KMnO₄, heat | 4-Bromo-2-carboxy-1-(pentyloxy)benzene |

| This compound | H₂CrO₄ | 4-Bromo-2-carboxy-1-(pentyloxy)benzene |

Reduction Reactions of the Bromine Substituent

The bromine atom on the benzene ring of this compound can be removed through various reductive dehalogenation methods. This reaction is synthetically useful as it allows for the introduction of a bromine atom to direct other substitutions and its subsequent removal.

A common method for the reduction of aryl bromides is catalytic hydrogenation. organic-chemistry.orgresearchgate.netsci-hub.seorganic-chemistry.org This is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like formic acid or its salts. organic-chemistry.org The reaction proceeds via the oxidative addition of the aryl bromide to the palladium catalyst, followed by hydrogenolysis.

Aryl bromides can be selectively reduced in the presence of other functional groups. organic-chemistry.orgresearchgate.netsci-hub.se For instance, it is possible to reduce the bromo group without affecting other reducible groups like nitro or cyano groups by carefully choosing the reaction conditions. organic-chemistry.orgresearchgate.net

Alternative methods for the reduction of aryl bromides include the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst, or radical-mediated reductions. organic-chemistry.org

Table 2: Conditions for Reductive Dehalogenation

| Starting Material | Reagents | Product |

| This compound | H₂, Pd/C | 2-Methyl-1-(pentyloxy)benzene |

| This compound | HCOOH, Pd/C | 2-Methyl-1-(pentyloxy)benzene |

Radical Reactions and Their Pathways

This compound can participate in radical reactions, particularly at the benzylic position of the methyl group. The stability of the resulting benzylic radical makes this position susceptible to radical substitution.

A key example of a radical reaction is benzylic bromination, which is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide like benzoyl peroxide. pearson.comyoutube.com The reaction proceeds through a radical chain mechanism:

Initiation: The radical initiator generates a bromine radical from NBS.

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of this compound, forming a stable benzylic radical and hydrogen bromide (HBr). This benzylic radical is stabilized by resonance with the benzene ring. The benzylic radical then reacts with a molecule of NBS to form the brominated product, 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate the bromine radical, continuing the chain reaction.

Termination: The reaction is terminated when two radicals combine.

It is important to use a reagent like NBS for benzylic bromination rather than Br₂ with light, as the latter can lead to electrophilic aromatic substitution on the activated benzene ring. pearson.comyoutube.com The use of NBS provides a low concentration of Br₂, which favors radical substitution at the benzylic position over electrophilic addition to the ring.

The formation of the radical cation of bromobenzene has also been studied, indicating another potential radical pathway for this class of compounds. acs.org

Table 3: Radical Bromination of the Methyl Side Chain

| Starting Material | Reagents | Major Product |

| This compound | NBS, hν or Peroxide | 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-Bromo-2-methyl-1-(pentyloxy)benzene, a suite of advanced NMR experiments provides a complete picture of its proton and carbon framework.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons, the methyl group protons, and the protons of the pentyloxy chain. The ¹³C NMR spectrum reveals signals for each unique carbon atom, including six distinct aromatic carbons due to the asymmetrical substitution pattern. libretexts.org

To definitively assign these signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential. oxinst.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. youtube.com For this compound, strong cross-peaks would be observed between adjacent methylene (B1212753) groups in the pentyloxy chain, confirming their sequence. Weaker, long-range couplings might also be visible between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹JCH). youtube.com It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For example, the aromatic proton signals will correlate to the aromatic CH carbon signals, and the pentyloxy chain proton signals will correlate to their corresponding aliphatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.com Key HMBC correlations for confirming the structure of this compound would include:

A correlation between the protons of the O-CH₂ group of the pentyloxy chain and the aromatic carbon atom at position 1 (C1).

Correlations between the methyl protons (at C2) and the aromatic carbons at positions 1, 2, and 3.

Correlations between the aromatic proton H3 and carbons C1, C2, and C5.

Correlations between the aromatic proton H5 and carbons C1, C3, and C4.

Correlations between the aromatic proton H6 and carbons C2 and C4.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts, which can be confirmed and assigned using the described 2D techniques.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| C1-O-CH₂- | ~3.9-4.0 (t) | ~68-70 | C1 (aromatic), C2' (pentyloxy) |

| -O-CH₂-CH₂- | ~1.7-1.8 (p) | ~28-30 | C1' (pentyloxy), C3' (pentyloxy) |

| -CH₂-CH₂-CH₂- | ~1.4-1.5 (m) | ~28-29 | C2' (pentyloxy), C4' (pentyloxy) |

| -CH₂-CH₂-CH₃ | ~1.3-1.4 (m) | ~22-23 | C3' (pentyloxy), C5' (pentyloxy) |

| -CH₂-CH₃ | ~0.9-1.0 (t) | ~14 | C4' (pentyloxy) |

| C2-CH₃ | ~2.2-2.3 (s) | ~16-18 | C1, C2, C3 (aromatic) |

| H3 (Aromatic) | ~6.8-6.9 (d) | ~114-116 | C1, C2, C5 (aromatic) |

| H5 (Aromatic) | ~7.2-7.3 (dd) | ~132-134 | C1, C3, C4 (aromatic) |

| H6 (Aromatic) | ~7.3-7.4 (d) | ~130-132 | C2, C4 (aromatic) |

| C1-O (Aromatic) | - | ~155-157 | H3, H5, O-CH₂- |

| C2-CH₃ (Aromatic) | - | ~128-130 | H3, H6, C2-CH₃ |

| C4-Br (Aromatic) | - | ~112-114 | H5, H6 |

Predicted chemical shifts are based on analogous structures and general substituent effects. libretexts.orgbeilstein-journals.org Actual values may vary. (t=triplet, p=pentet, m=multiplet, s=singlet, d=doublet, dd=doublet of doublets).

While standard ¹³C NMR provides structural data, measurements of spin-lattice relaxation times (T₁) can offer profound insights into the molecular dynamics of anisole (B1667542) derivatives like this compound. The T₁ value for a specific carbon atom is influenced by its local mobility.

The carbons of the flexible pentyloxy chain will exhibit a gradient of T₁ values. The mobility of the chain increases towards the terminal methyl group, away from the sterically hindered aromatic ring. Therefore, one would expect to observe an increase in T₁ values moving from the C1' (alpha-methylene) to the C5' (terminal methyl) carbon, reflecting the increased motional freedom at the end of the alkyl chain. Such studies provide a detailed map of the molecule's flexibility and how different parts of the structure move in relation to one another.

In cases of severe signal overlap or for definitively confirming assignments, isotopic labeling is a powerful tool. wikipedia.org This technique involves synthesizing the molecule with an enriched isotope, such as ¹³C or deuterium (B1214612) (²H), at a specific position. sigmaaldrich.com

For this compound, several labeling strategies could be employed:

¹³C Labeling: Synthesizing the compound using ¹³C-labeled methyl iodide would result in a significantly enhanced signal for the C2-methyl carbon in the ¹³C NMR spectrum, confirming its assignment instantly. Similarly, using a specifically labeled pentyl halide in the ether synthesis would allow for the unambiguous assignment of the carbons within the pentyloxy chain. acs.org

Deuterium Labeling: Replacing a specific proton with deuterium would cause its signal to disappear from the ¹H NMR spectrum. For example, if the starting 2-methylphenol was deuterated at the position para to the hydroxyl group, the resulting product would lack the H5 signal, confirming its assignment. This also simplifies the splitting patterns of adjacent protons. wikipedia.org

Isotopic labeling provides an ultimate proof of assignment that is independent of predictions based on chemical shift or coupling patterns. nih.gov

Vibrational Spectroscopy (FT-IR, Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com The combination of these methods provides a comprehensive vibrational profile for this compound.

The vibrational spectrum of this compound is characterized by contributions from the substituted benzene (B151609) ring and the pentyloxy and methyl side chains. The positions of the aromatic ring vibrations are influenced by the electronic effects of the three substituents: the electron-donating pentyloxy (-OR) and methyl (-R) groups, and the electron-withdrawing and heavy bromo (-Br) group.

A detailed assignment of the key vibrational modes is presented below.

| Wavenumber (cm⁻¹) | Intensity (IR/Raman) | Vibrational Assignment |

| 3100-3000 | Weak / Medium | Aromatic C-H stretching |

| 2965-2950 | Strong / Strong | Asymmetric CH₃ stretching (methyl & pentyloxy) |

| 2940-2920 | Strong / Strong | Asymmetric CH₂ stretching (pentyloxy) |

| 2880-2865 | Medium / Strong | Symmetric CH₃ stretching (methyl & pentyloxy) |

| 2860-2850 | Medium / Strong | Symmetric CH₂ stretching (pentyloxy) |

| ~1600, ~1480 | Strong / Strong | Aromatic C=C ring stretching modes |

| ~1465 | Medium / Medium | CH₂ scissoring and asymmetric CH₃ bending |

| ~1250 | Very Strong / Medium | Asymmetric Ar-O-C stretching (ether linkage) |

| ~1040 | Medium / Strong | Symmetric Ar-O-C stretching (ether linkage) |

| ~870, ~810 | Strong / Medium | Aromatic C-H out-of-plane bending (wagging) |

| < 600 | Medium / Strong | C-Br stretching |

Assignments are based on data from analogous substituted aromatic compounds. esisresearch.orgresearchgate.netmdpi.com

The strong band around 1250 cm⁻¹ is characteristic of the asymmetric stretching of the aryl-alkyl ether bond and is a key identifier for the pentyloxy group attached to the benzene ring. esisresearch.org The exact positions of the C-H out-of-plane bending modes are diagnostic of the 1,2,4-trisubstitution pattern on the benzene ring. The low-frequency region of the Raman spectrum would be particularly useful for identifying the C-Br stretching vibration. spectroscopyonline.com

The flexible pentyloxy chain of this compound can adopt multiple conformations (rotamers) due to rotation around its C-C and C-O single bonds. These different conformers can, in principle, be distinguished by vibrational spectroscopy, as specific vibrational modes, particularly the "fingerprint" region (below 1500 cm⁻¹), are sensitive to conformational changes. nih.gov

While experimental spectra at room temperature often show broad bands representing an average of the most populated conformers, low-temperature studies can "freeze out" a single, most stable conformer, leading to a sharpening of the spectral bands. A powerful approach combines experimental FT-IR and Raman data with theoretical calculations (e.g., Density Functional Theory, DFT). researchgate.net By calculating the theoretical vibrational spectra for different possible conformers, researchers can compare them to the experimental spectrum. The best match allows for the determination of the most stable conformation of the molecule in the gas phase or in solution, providing valuable information about its three-dimensional shape. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific experimental data on the UV-Vis absorption maxima (λmax) for this compound, which would provide insights into its electronic transitions, could not be located.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Detailed experimental mass spectrometry data, including the molecular ion peak and the fragmentation pattern for this compound, are not available in the searched resources.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

No published X-ray crystallography data for this compound could be found. Therefore, information on its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available.

Computational and Theoretical Chemistry of 4 Bromo 2 Methyl 1 Pentyloxy Benzene

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict the properties of 4-Bromo-2-methyl-1-(pentyloxy)benzene at an atomic and electronic level. These calculations are foundational to understanding its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP, are employed to determine its most stable three-dimensional arrangement (optimized geometry). semanticscholar.org These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

The electronic structure is influenced by the interplay of its substituents: the electron-donating pentyloxy and methyl groups, and the electronegative bromine atom. DFT analysis reveals how electron density is distributed across the molecule. The pentyloxy and methyl groups increase electron density in the aromatic ring, particularly at the ortho and para positions relative to themselves, while the bromine atom withdraws electron density through an inductive effect. In studies of similar substituted benzenes, DFT has been shown to provide reliable geometric predictions that align well with experimental data. researchgate.netnih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT This table presents hypothetical yet representative data based on DFT calculations for analogous substituted benzenes.

| Parameter | Predicted Value (B3LYP/6-311+G(d,p)) | Description |

| C-Br Bond Length | ~1.91 Å | The length of the covalent bond between a ring carbon and the bromine atom. |

| C-O Bond Length | ~1.37 Å | The length of the bond between a ring carbon and the pentyloxy oxygen. |

| O-C (pentyl) Bond Length | ~1.43 Å | The length of the bond between the oxygen and the first carbon of the pentyl chain. |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å | The average length of the carbon-carbon bonds within the benzene (B151609) ring. |

| C-O-C Bond Angle | ~118° | The angle formed by the aromatic carbon, the ether oxygen, and the pentyl carbon. |

| Dihedral C-C-O-C | Varies | The torsional angle defining the orientation of the pentyloxy group relative to the ring. |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer an alternative to DFT for calculating molecular properties from first principles, without empirical parameterization. pku.edu.cnkarazin.ua The accuracy of both DFT and ab initio calculations is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals.

The selection of a basis set is a trade-off between computational cost and accuracy. mit.edu

Pople-style basis sets : These are commonly used, such as 6-31G(d,p) or the more extensive 6-311++G(d,p). semanticscholar.orglibretexts.org The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the non-spherical nature of electron density in bonds. The "++" indicates the addition of diffuse functions, which are important for describing weakly bound electrons and non-covalent interactions.

Split-Valence Basis Sets : These sets, like the Pople basis sets, use more functions to describe the valence electrons, which are most involved in chemical bonding, than the core electrons. libretexts.org

For a molecule like this compound, which contains a heavy atom (Br) and a flexible alkyl chain, a basis set like 6-311+G(d,p) is often chosen to accurately model its geometry and electronic properties. karazin.ua

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the pentyloxy group.

LUMO : Represents the ability of a molecule to accept electrons (electrophilicity). The LUMO is likely distributed over the aromatic ring and potentially involves the antibonding orbitals associated with the C-Br bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excited, indicating higher chemical reactivity and polarizability. nih.gov In related bromo-aromatic compounds, the HOMO-LUMO gap has been calculated to understand charge transfer possibilities within the molecule. researchgate.netresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies This table presents hypothetical yet representative data based on FMO analysis of analogous compounds.

| Parameter | Predicted Energy (eV) | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates kinetic stability and chemical reactivity; a smaller gap implies higher reactivity. |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govnih.gov

The color convention for MEP maps is typically:

Red : Regions of most negative potential (electron-rich), indicating sites for electrophilic attack.

Blue : Regions of most positive potential (electron-poor), indicating sites for nucleophilic attack.

Green/Yellow : Regions of intermediate or near-zero potential.

For this compound, the MEP map is predicted to show a significant negative potential (red) around the oxygen atom of the pentyloxy group due to its lone pairs of electrons. The π-system of the benzene ring would also exhibit negative potential. In contrast, a region of positive potential (a "sigma-hole") may be present on the outer side of the bromine atom, along the C-Br bond axis, making it a potential site for halogen bonding. nih.gov The hydrogen atoms of the methyl and pentyl groups would show moderately positive potential.

Conformational Analysis and Rotational Isomerism

The flexibility of the pentyloxy group means that this compound can exist in multiple conformations, or spatial arrangements, due to rotation around its single bonds.

To understand the conformational landscape, a Potential Energy Surface (PES) scan can be performed computationally. researchgate.net This involves systematically rotating a specific dihedral angle (torsional angle), such as the C(aromatic)-O-C(pentyl)-C(pentyl) angle, and calculating the molecule's energy at each step.

Steric and Electronic Effects on Conformation

The conformation of this compound is primarily dictated by the interplay of steric and electronic effects originating from its substituents on the benzene ring. The pentyloxy group, being relatively bulky, and the methyl group in the ortho position create significant steric hindrance. This steric repulsion influences the orientation of the pentyloxy chain with respect to the plane of the benzene ring. Computational studies on analogous substituted anisoles suggest that the methoxy (B1213986) group tends to lie in the plane of the aromatic ring to maximize π-conjugation. However, the presence of an ortho-substituent, such as the methyl group in this compound, can force the alkoxy group out of the plane.

Electronically, the pentyloxy group is an electron-donating group (EDG) due to the lone pairs on the oxygen atom, which can participate in resonance with the aromatic π-system. This electron donation primarily increases the electron density at the ortho and para positions. The methyl group is also a weak electron-donating group through an inductive effect. In contrast, the bromine atom is an electron-withdrawing group (EWG) through its inductive effect but a weak deactivator in electrophilic aromatic substitution due to the opposing resonance effect of its lone pairs. The combination of these electronic effects modulates the electron distribution within the benzene ring, which in turn affects the molecule's reactivity and the stability of different conformational isomers. For instance, in dihalobenzenes, meta isomers are often found to be the most stable due to the minimization of unfavorable electronic interactions. nih.gov While not a dihalide, this principle of minimizing substituent interactions is relevant.

Reaction Mechanism Modeling

Transition State Characterization and Reaction Pathway Elucidation

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the reaction mechanisms involving this compound. For electrophilic aromatic substitution, a common reaction for such compounds, theoretical calculations can map the potential energy surface of the reaction, identifying the transition states and intermediates.

The elucidation of a reaction pathway involves locating the geometry of the transition state, which is a first-order saddle point on the potential energy surface. For instance, in a typical electrophilic attack on the benzene ring, the transition state would resemble the Wheland intermediate (a carbocation), with the incoming electrophile partially bonded to a ring carbon. The stability of this transition state determines the regioselectivity of the reaction. Given the directing effects of the substituents (ortho, para-directing pentyloxy and methyl groups, and the deactivating but ortho, para-directing bromine), computational models can predict the most likely sites of substitution.

For other reaction types, such as nucleophilic aromatic substitution or cross-coupling reactions involving the C-Br bond, transition state modeling can reveal the concerted or stepwise nature of the mechanism. For example, in Suzuki-Miyaura cross-coupling reactions, DFT studies on similar bromo-aryl compounds have been used to model the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the catalytic cycle. osti.gov

Calculation of Activation Energies and Reaction Rates

The activation energy (Ea) of a reaction involving this compound can be calculated from the difference in energy between the reactants and the transition state, as determined by computational methods like DFT. thermofisher.com A lower activation energy corresponds to a faster reaction rate. The rate constant (k) of a reaction can be estimated using the Eyring equation, which incorporates the Gibbs free energy of activation (ΔG‡).

Theoretical calculations have shown that the activation barriers for reactions are influenced by both steric and electronic factors. nih.gov For electrophilic aromatic substitution on this molecule, the electron-donating pentyloxy and methyl groups would be expected to lower the activation energy for substitution at the positions ortho and para to them, by stabilizing the positive charge in the transition state. Conversely, the electron-withdrawing bromine would increase the activation energy.

For reactions involving the cleavage of the C-Br or O-alkyl bonds, the calculated activation energies provide a measure of the bond's lability under specific reaction conditions. For instance, DFT calculations can predict the energy barrier for the oxidative addition of a palladium catalyst to the C-Br bond, a key step in many cross-coupling reactions. sigmaaldrich.com

Spectroscopic Property Prediction from Theoretical Calculations

Theoretical calculations are instrumental in predicting the spectroscopic properties of this compound, aiding in its identification and characterization.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the 1H and 13C NMR chemical shifts. d-nb.inforsc.org The predicted chemical shifts are influenced by the electronic environment of each nucleus. For this compound, the electron-donating pentyloxy and methyl groups would cause an upfield shift (lower ppm) for the nearby aromatic protons and carbons, while the electron-withdrawing bromine would cause a downfield shift (higher ppm). The chemical shifts for the protons and carbons of the pentyloxy chain can also be predicted. Comparing the calculated spectrum with an experimental one can confirm the structure of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies in the IR spectrum can also be computed using DFT. These calculations can predict the positions of characteristic absorption bands, such as the C-H stretching vibrations of the aromatic ring and the alkyl chain, the C-O stretching of the ether linkage, and the C-Br stretching. For a similar molecule, 1-bromo-4-(3,7-dimethyloctyl)benzene, DFT calculations have been used to interpret its experimental IR spectrum. researchgate.net

A table of predicted spectroscopic data, based on calculations for analogous compounds, is presented below.

| Spectroscopic Data Type | Predicted Feature | Influencing Factors |

| 1H NMR | Aromatic protons in the range of 6.5-7.5 ppm | Shielding by pentyloxy and methyl groups, deshielding by bromine. |

| 13C NMR | Aromatic carbons in the range of 110-160 ppm | Substituent electronic effects on the aromatic ring. |

| IR Spectroscopy | C-O stretch around 1250-1000 cm-1 | Ether linkage. |

| IR Spectroscopy | C-Br stretch around 600-500 cm-1 | Bromo-substituent. |

Bond Dissociation Enthalpy (BDE) and Molecular Stability Analysis, especially for the O-Alkyl Bond

The bond dissociation enthalpy (BDE) is the energy required to break a bond homolytically. It is a key indicator of the bond's strength and the molecule's thermal stability. masterorganicchemistry.com Computational methods, such as the high-accuracy G4 method, can be used to calculate BDEs. nih.gov

For this compound, the BDE of the O-pentyloxy bond is of particular interest. A theoretical study on the O-CH3 BDE in various substituted anisoles provides a basis for estimating this value. nih.gov The study found that electron-donating groups generally weaken the O-alkyl bond, while electron-withdrawing groups strengthen it. The presence of ortho substituents, particularly bulky ones, can also decrease the BDE due to steric strain relief upon bond cleavage.

In the case of this compound, the electron-donating methyl group at the ortho position would be expected to slightly lower the O-pentyloxy BDE compared to an unsubstituted analog. The bromine at the para position, being electron-withdrawing, would have a counteracting, strengthening effect. The pentyloxy group itself, being a longer alkyl chain than a methyl group, might have a small influence on the BDE compared to anisole (B1667542), but the primary determinants are the substituents on the aromatic ring. Based on the data for substituted anisoles, the O-pentyloxy BDE in this molecule can be estimated to be in the range of 50-60 kcal/mol. nih.gov

Analysis of Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding, Van der Waals)

In the solid state, the properties of this compound are governed by a variety of intermolecular interactions. While it lacks strong hydrogen bond donors, it can act as a hydrogen bond acceptor through the oxygen of the pentyloxy group and the bromine atom.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, which are a combination of dispersion and electrostatic forces. rsc.org The electron density of the π-system, as modulated by the substituents, influences the strength of these interactions. The electron-rich nature of the benzene ring, enhanced by the pentyloxy and methyl groups, would favor stacking with electron-poor aromatic systems. However, the bulky pentyloxy chain may sterically hinder ideal face-to-face stacking.

Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic "cap" and interacts with a nucleophilic region of an adjacent molecule. This type of interaction is increasingly recognized as an important factor in crystal engineering. mdpi.com

Computational tools such as Hirshfeld surface analysis and energy framework diagrams can be used to visualize and quantify these intermolecular interactions, providing a detailed picture of the crystal packing and its energetic landscape.

Applications and Advanced Materials Research

Role as a Precursor in Complex Organic Synthesis

The reactivity of 4-Bromo-2-methyl-1-(pentyloxy)benzene, particularly the presence of the bromine atom, makes it an excellent candidate for constructing more complex molecular architectures. The bromine atom can be readily substituted or engaged in various cross-coupling reactions, providing a gateway to a diverse range of functionalized molecules.

Intermediate in the Synthesis of Fine Chemicals and Specialty Molecules

While specific examples of fine or specialty chemicals synthesized directly from this compound are not extensively documented in publicly available literature, the reactivity of analogous brominated aromatic ethers is well-established. These compounds are frequently employed as key intermediates in multi-step synthetic sequences. For instance, the bromine atom can be displaced by a variety of nucleophiles or can participate in metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This versatility allows for the construction of highly substituted aromatic compounds that are often the core structures of pharmaceuticals, agrochemicals, and other high-value chemical products.

Building Block for Functionalized Aromatic Scaffolds

The structure of this compound makes it an ideal building block for the synthesis of functionalized aromatic scaffolds. The bromine atom serves as a handle for introducing a wide array of substituents through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions are fundamental in modern organic synthesis for the creation of complex aromatic and heteroaromatic systems.

For example, the Suzuki-Miyaura coupling would allow for the reaction of this compound with various boronic acids to form biaryl compounds. These biaryl structures are prevalent in many biologically active molecules and advanced materials. The general scheme for such a transformation is depicted below:

Scheme 1: General representation of a Suzuki-Miyaura coupling reaction with an aryl bromide.

Similarly, the Sonogashira coupling would enable the introduction of an alkyne group, leading to the formation of aryl alkynes. These are important precursors for a variety of organic materials and pharmaceutical intermediates.

The table below illustrates the potential of related brominated aromatic compounds in such coupling reactions, suggesting the likely utility of this compound.

| Reactant 1 | Reactant 2 | Coupling Reaction | Product Type | Potential Application of Product |

| This compound | Arylboronic acid | Suzuki-Miyaura | Biaryl | Pharmaceuticals, Liquid Crystals |

| This compound | Terminal alkyne | Sonogashira | Aryl alkyne | Organic electronics, Polymers |

| This compound | Amine | Buchwald-Hartwig | Arylamine | Pharmaceuticals, Organic Dyes |

This table is illustrative and based on the known reactivity of similar compounds.

Derivatization for Asymmetric Synthesis Applications

The development of chiral ligands is a cornerstone of asymmetric catalysis, which is crucial for the synthesis of enantiomerically pure pharmaceuticals. While there is no specific literature detailing the use of this compound for this purpose, its structure presents possibilities for derivatization into novel chiral ligands. For example, the bromine atom could be replaced through a coupling reaction to introduce a phosphine (B1218219) group, a common coordinating group in chiral ligands. The inherent chirality could be introduced through various methods, including the use of a chiral auxiliary during the derivatization process or by resolving a racemic mixture of a derivatized product. The methyl and pentyloxy groups could influence the steric and electronic environment of the resulting ligand, potentially leading to high enantioselectivity in catalytic reactions.

Synthesis of α-Halogenated Carboxylic Acids and Derivatives

The synthesis of α-halogenated carboxylic acids is a valuable transformation in organic chemistry, as these compounds are precursors to a variety of other functional groups, including α-hydroxy acids and α-amino acids. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-bromination of carboxylic acids. wikipedia.org This reaction proceeds via the formation of an acyl bromide, which then enolizes and reacts with bromine. wikipedia.org

While direct application of the HVZ reaction on a carboxylic acid derivative of this compound is not reported, it is a plausible synthetic route. For instance, if the pentyloxy group were replaced with a carboxymethyl group (or if a carboxylic acid group were introduced elsewhere on the ring), the resulting compound could potentially undergo α-bromination via the HVZ reaction, as shown in the general mechanism below.

Scheme 2: General mechanism of the Hell-Volhard-Zelinsky reaction.

Contributions to Material Science

The structural features of this compound, particularly the elongated pentyloxy chain and the potential for further functionalization, suggest its utility in the development of advanced materials.

Development of Liquid Crystalline Materials

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are composed of anisotropic molecules that, in the liquid crystalline phase, exhibit long-range orientational order. The molecular shape and polarity are key factors in determining the liquid crystalline properties of a compound.

Compounds with a similar structure to this compound, such as those containing alkoxy chains and a polar group like bromine on a rigid aromatic core, have been investigated for their mesogenic (liquid crystal-forming) properties. researchgate.net The pentyloxy chain provides flexibility, while the brominated methylbenzene core offers rigidity and polarity. By modifying the structure, for example, through Suzuki coupling to create a biaryl system, it is conceivable that liquid crystalline materials could be synthesized from this precursor. The resulting materials could exhibit various mesophases, such as nematic or smectic phases, depending on their molecular architecture.

The table below presents data on related compounds and their observed mesogenic properties, highlighting the potential of this class of molecules in liquid crystal research.

| Compound Structure | Mesophase Observed | Reference |

| BrC6H4N=CHC6H4OC16H33 | Smectic A | researchgate.net |

| 4-(ω-hydroxyalkoxy)-4'-formylazobenzenes | Nematic | researchgate.net |